(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
Overview
Description
“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid” is a useful organic compound for research related to life sciences . The empirical formula is C21H23NO4 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, the specific structural details are not available in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 353.42 . It’s a solid at room temperature and should be stored in a dry place at 2-8°C .
Scientific Research Applications
Peptide Synthesis
- Application Summary: Compounds with the (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group, such as the one you mentioned, are often used in peptide synthesis . The Fmoc group serves as a protective group for amino acids during the synthesis process.
- Methods of Application: The synthesis of Fmoc amino acid azides, which are similar to the compound you mentioned, can be achieved starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results or Outcomes: These Fmoc amino acid azides are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .
Derivatization of Amines for HPLC
- Application Summary: 9-Fluorenylmethyl chloroformate, a compound related to the one you mentioned, is used for the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .
- Results or Outcomes: The derivatization process enhances the detection and analysis of the amines in the HPLC system .
Synthesis of Peptides
- Application Summary: Compounds with the (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group, such as the one you mentioned, are often used in the synthesis of peptides . The Fmoc group serves as a protective group for amino acids during the synthesis process.
- Methods of Application: The synthesis of Fmoc amino acid azides, which are similar to the compound you mentioned, can be achieved starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results or Outcomes: These Fmoc amino acid azides are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .
Derivatization of Amines for HPLC
- Application Summary: 9-Fluorenylmethyl chloroformate, a compound related to the one you mentioned, is used for the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .
- Results or Outcomes: The derivatization process enhances the detection and analysis of the amines in the HPLC system .
Synthesis of Peptides
- Application Summary: Compounds with the (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group, such as the one you mentioned, are often used in the synthesis of peptides . The Fmoc group serves as a protective group for amino acids during the synthesis process.
- Methods of Application: The synthesis of Fmoc amino acid azides, which are similar to the compound you mentioned, can be achieved starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results or Outcomes: These Fmoc amino acid azides are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .
Derivatization of Amines for HPLC
- Application Summary: 9-Fluorenylmethyl chloroformate, a compound related to the one you mentioned, is used for the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .
- Results or Outcomes: The derivatization process enhances the detection and analysis of the amines in the HPLC system .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBKBGOHVBNXRB-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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